1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane
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Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane is a complex organic compound that features a unique combination of pyrazole, sulfonyl, oxazole, and diazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole and oxazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, oxalyl chloride, and various bases and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-sulfonyl chloride: A related compound that shares the pyrazole and sulfonyl moieties but lacks the oxazole and diazepane components.
4-(1,2-oxazole-5-carbonyl)-1,4-diazepane: This compound contains the oxazole and diazepane moieties but lacks the pyrazole and sulfonyl groups.
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-16-10-11(9-14-16)23(20,21)18-6-2-5-17(7-8-18)13(19)12-3-4-15-22-12/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXAVXWECYNURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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